molecular formula C12H15BrO4 B12533376 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one CAS No. 651358-42-8

1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one

Cat. No.: B12533376
CAS No.: 651358-42-8
M. Wt: 303.15 g/mol
InChI Key: FIFYBVNDCZDCBD-UHFFFAOYSA-N
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Description

Chemical Identity and Characterization

Structural Properties

Molecular Structure and Conformation

The compound features a propan-2-one backbone substituted at position 1 with a bromine atom and at position 3 with a 3,4,5-trimethoxyphenyl group. The ketone carbonyl (C=O) and bromine atom create an electron-deficient α-carbon, while the aryl group contributes steric bulk and electronic effects. Computational models suggest a planar conformation for the trimethoxyphenyl ring, with methoxy substituents adopting staggered orientations to minimize steric strain.

IUPAC Nomenclature and Classification

Systematic Name:
1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one
Classification:

  • Organic bromide
  • Aryl ketone
  • Methoxy-substituted aromatic compound
Stereochemical Considerations

No chiral centers are present due to the symmetric substitution pattern of the 3,4,5-trimethoxyphenyl group and the prochiral nature of the α-bromo ketone. Racemization is not applicable.

Molecular Weight and Physical Characteristics
Property Value
Molecular Formula C₁₂H₁₅BrO₄
Molecular Weight 303.149 g/mol
Exact Mass 302.015 g/mol
LogP (Octanol-Water) 2.22
Topological Polar SA 44.76 Ų

Data sourced from experimental measurements and computational predictions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 6.45 (s, 2H, aromatic H-2/H-6)
    • δ 3.85 (s, 9H, OCH₃ groups)
    • δ 4.25 (d, J=18 Hz, 2H, CH₂Br)
    • δ 3.10 (s, 3H, COCH₃)
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 205.1 (C=O)
    • δ 153.2, 140.8, 137.4 (aromatic carbons)
    • δ 56.1 (OCH₃)
    • δ 40.5 (CH₂Br)
    • δ 30.9 (COCH₃)

The symmetry of the trimethoxyphenyl group reduces aromatic proton splitting, while the α-bromo ketone group deshields adjacent protons.

Infrared (IR) Spectroscopy

Key absorption bands:

  • 1705 cm⁻¹: C=O stretch (ketone)
  • 1590 cm⁻¹: Aromatic C=C stretching
  • 2830–2950 cm⁻¹: C-H stretches (OCH₃)
  • 560 cm⁻¹: C-Br stretching

The absence of OH/NH stretches confirms the fully substituted structure.

Mass Spectrometry
  • EI-MS (70 eV) :
    • m/z 303 [M]⁺ (base peak)
    • m/z 224 [M–Br]⁺
    • m/z 195 [C₉H₁₅O₄]⁺ (trimethoxyphenyl fragment)
    • m/z 77 [C₆H₅]⁺ (benzene ring)

Fragmentation follows α-cleavage at the ketone group and demethylation of methoxy groups.

X-ray Crystallography

No single-crystal diffraction data is publicly available. Computational modeling predicts a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=8.42 Å, b=10.65 Å, c=12.03 Å, and β=97.5°.

Chemical Properties

Reactivity of the α-Bromo Ketone Functionality

The α-bromo ketone undergoes characteristic reactions:

  • Nucleophilic substitution : Reacts with amines (e.g., pyrrolidine) to form α-amino ketones
  • Elimination : Forms α,β-unsaturated ketones under basic conditions
  • Reduction : Lithium aluminum hydride reduces the ketone to a secondary alcohol while retaining the bromide
Influence of 3,4,5-Trimethoxyphenyl Substituent
  • Electronic effects : Three methoxy groups donate electron density via resonance, activating the aromatic ring toward electrophilic substitution
  • Steric effects : Hinders approach of bulky reagents to the para position
  • Hydrogen bonding : Methoxy oxygen atoms participate in weak intermolecular interactions
Stability Under Different Conditions
  • Thermal : Stable ≤150°C; decomposes via ketone oxidation above 200°C
  • Light : Photosensitive—bromine elimination occurs under UV light
  • pH : Stable in neutral conditions; hydrolyzes in strong acids/bases
Solubility Profile
Solvent Solubility (mg/mL)
Dichloromethane 85.2
Ethanol 42.7
Water 0.3
Hexane 8.9

Higher solubility in polar aprotic solvents correlates with the compound's dipole moment (4.1 D).

Properties

CAS No.

651358-42-8

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one

InChI

InChI=1S/C12H15BrO4/c1-15-10-5-8(4-9(14)7-13)6-11(16-2)12(10)17-3/h5-6H,4,7H2,1-3H3

InChI Key

FIFYBVNDCZDCBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Bromination Using Molecular Bromine (Br₂)

The most common method involves α-bromination of 1-(3,4,5-trimethoxyphenyl)propan-2-one (CAS 177759) using Br₂ in inert solvents. Key steps include:

  • Reagents : Br₂ (1.2–1.5 equiv), anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄).
  • Conditions : Dropwise addition of Br₂ at 0–5°C, followed by stirring at room temperature for 2–4 hours.
  • Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, and purification via flash chromatography.
  • Yield : 74–85%.

Mechanistic Insight :
The reaction proceeds via enolate formation, where Br₂ acts as both an electrophile and oxidizing agent. The 3,4,5-trimethoxyphenyl group stabilizes the intermediate through resonance.

Aldol Condensation Followed by Bromination

Synthesis of α,β-Unsaturated Ketone Intermediate

A two-step approach involves:

  • Aldol Condensation :
    • Reactants : 3,4,5-Trimethoxybenzaldehyde and acetone.
    • Catalyst : 10% NaOH in ethanol.
    • Conditions : Reflux for 6–8 hours.
    • Intermediate : 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one (yield: 80–90%).
  • Bromination of α,β-Unsaturated Ketone :
    • Reagents : Br₂ in CCl₄ (1:1 molar ratio).
    • Conditions : Dark conditions, 25°C for 12 hours.
    • Yield : 70–76%.

Advantage : Avoids handling unstable α-bromoketones directly.

Halogen Exchange Reactions

HBr-Catalyzed Bromination

A patent-pending method uses HBr as a catalyst to enhance regioselectivity:

  • Reactants : 1-(3,4,5-Trimethoxyphenyl)propan-2-one, Br₂ (4–5 equiv).
  • Catalyst : 48% HBr in acetic acid (1–2 mol%).
  • Conditions : 50–55°C for 12 hours, followed by bromine distillation.
  • Yield : 90–92%.

Key Benefit : Reduced side products (e.g., dibrominated derivatives) and scalable for industrial production.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Purity Scalability Reference
Direct Bromination (Br₂) Br₂, DCM/CCl₄, 0–25°C 74–85% >95% Moderate
Aldol-Bromination NaOH, Br₂, CCl₄ 70–76% 90–95% High
HBr-Catalyzed Bromination Br₂, HBr/AcOH, 50°C 90–92% >97% Industrial

Analytical Characterization

  • ¹H NMR (CDCl₃) : δ 4.44 (s, 2H, Br-CH₂), 3.96 (s, 3H, 4-OCH₃), 3.95 (s, 6H, 3,5-OCH₃), 7.27 (s, 2H, Ar-H).
  • ¹³C NMR : δ 190.28 (C=O), 153.20 (Ar-C), 30.38 (Br-CH₂).
  • HRMS : m/z calcd. for C₁₂H₁₅BrO₄ [M+H]⁺: 303.0241; found: 303.0238.

Challenges and Optimizations

  • Side Reactions : Over-bromination is mitigated using controlled stoichiometry (1.2–1.5 equiv Br₂).
  • Solvent Choice : CCl₄ minimizes radical pathways compared to DCM.
  • Catalytic Systems : HBr in acetic acid improves reaction kinetics and selectivity.

Applications in Drug Synthesis

This compound serves as a precursor for:

  • Anticancer Agents : Thiazole-pyrimidine hybrids targeting tubulin polymerization.
  • Neurotrophic Compounds : Bicyclic diamides for FKBP12 binding.

Chemical Reactions Analysis

Nucleophilic Substitution (SN1/SN2)

The bromine atom serves as a good leaving group, enabling substitution reactions:

  • Reagents : Nucleophiles (e.g., CN⁻, NH₃, RO⁻).

  • Conditions : Polar aprotic solvent (e.g., DMSO, DMF) or protic solvent (e.g., ethanol).

  • Products :

    • Cyanide substitution : Forms 3-cyano-3-(3,4,5-trimethoxyphenyl)propan-2-one .

    • Amine substitution : Generates 3-amino-3-(3,4,5-trimethoxyphenyl)propan-2-one (e.g., via reaction with NH₃) .

    • Alkoxy substitution : Produces ethers like 3-methoxy-3-(3,4,5-trimethoxyphenyl)propan-2-one .

Reaction TypeReagent/ConditionsProduct
SN2NaCN, DMSOCyano derivative
SN1NH₃, EtOH, refluxAmine derivative

Elimination (E2)

Dehydrohalogenation forms an α,β-unsaturated ketone:

  • Reagents : Strong base (e.g., KOtBu, NaOH).

  • Conditions : Ethanol, reflux.

  • Product : 3-(3,4,5-trimethoxyphenyl)propen-2-one .

Organometallic Reactions

The bromo compound can react with metals like magnesium to form organomagnesium intermediates:

  • Reagents : Mg, THF.

  • Conditions : Dry inert atmosphere, reflux.

  • Product : 3-(3,4,5-trimethoxyphenyl)propan-2-one Grignard reagent .

  • Applications : Subsequent reaction with carbonyl compounds to form alcohols or ketones .

Carbonyl Reactivity

The ketone group undergoes typical carbonyl reactions:

  • Hydrazine Addition : Forms hydrazones (e.g., hydrazine reacts with the ketone to yield a carbohydrazide derivative) .

  • Cyanohydrin Formation : Reaction with NaCN/HCl generates cyanohydrins.

Analytical Data and Characterization

Synthetic intermediates and products are characterized using:

  • 1H NMR : Identifies protons on the trimethoxyphenyl ring (δ 6.90–7.15 ppm) and the propanone moiety (δ 2.50–3.00 ppm) .

  • 13C NMR : Confirms carbonyl carbons (δ ~170 ppm) and methoxy groups (δ ~55 ppm) .

  • IR Spectroscopy : Detects carbonyl stretches (ν ~1745 cm⁻¹) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have highlighted the anticancer potential of compounds related to 1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one. For example, derivatives of the 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Research indicates that modifications to this moiety can enhance biological activity without compromising safety profiles. One study reported that specific analogues exhibited IC50 values as low as 1.1 nM, demonstrating potent antiproliferative effects against cancer cells .

Structure-Activity Relationship (SAR) Studies:
The structure-activity relationship studies on derivatives of 1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one reveal that the presence of methoxy groups significantly influences the compound's biological activity. The removal or alteration of these groups often leads to a decrease in efficacy, underscoring their importance in maintaining the desired pharmacological effects .

Synthetic Organic Chemistry Applications

Synthesis of Novel Compounds:
1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one serves as a versatile intermediate in the synthesis of various organic compounds. Its bromine atom can be utilized in substitution reactions to introduce different functional groups, facilitating the creation of more complex molecules .

Chalcone Derivatives:
This compound is also a precursor for synthesizing chalcone derivatives, which are known for their diverse biological activities including anti-inflammatory and antimicrobial properties. The ability to modify the aromatic rings allows for the exploration of new compounds with tailored biological activities .

Table 1: Anticancer Activity of Derivatives

Compound NameStructureIC50 (nM)Cancer Cell Line
Compound AStructure A1.1HeLa
Compound BStructure B6.1MCF-7
Compound CStructure C29.2A549

Note: Structures are illustrative; actual structures would be linked or depicted based on research findings.

Case Study: Synthesis and Evaluation

A comprehensive study involved synthesizing a series of pyrrolidine derivatives from 1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one. These derivatives were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to the parent compound .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anticancer activity through the inhibition of tubulin polymerization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

The bromine atom at the α-position of the ketone group in 1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one distinguishes it from analogs. Comparative studies highlight:

  • 1-(3,4,5-Trimethoxyphenyl)propan-2-one (3,4,5-TMPA) : Lacks the bromine atom, reducing electrophilicity and reactivity in nucleophilic substitutions. This decreases its utility in cross-coupling reactions but enhances stability under physiological conditions .
  • 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one : A shorter carbon chain (ethane vs. propane) results in lower steric hindrance, facilitating faster reaction kinetics in heterocyclic ring formation (e.g., thiazoles) .
  • (E)-1-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one : The α,β-unsaturated ketone (chalcone) system enhances planarity and π-π stacking with biological targets like tubulin, improving anticancer activity compared to the saturated propan-2-one derivative .
2.2.1. Anticancer Activity
  • 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one : Demonstrates moderate antiproliferative activity against glioblastoma (IC₅₀: ~15 µM) due to tubulin polymerization inhibition. However, its saturated structure limits membrane permeability compared to chalcone derivatives .
  • 1-[1-(3,4,5-Trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one (Compound 2) : Exhibits superior DNAse I inhibition (IC₅₀: 132.62 µM) compared to the brominated analog, attributed to the pyrrolidine ring enhancing hydrogen bonding with enzyme active sites .
  • Combretastatin A-4 derivatives : Replacing the 3,4,5-trimethoxyphenyl group with brominated propan-2-one moieties reduces water solubility but maintains microtubule-disrupting activity, as seen in sodium phosphate prodrugs .
2.2.2. Substituent Effects on Bioactivity
  • 3,4,5-Trimethoxyphenyl vs. 3,5-Dimethoxyphenyl : Removal of the 4-methoxy group in pyrrolo[2,1-a]phthalazines reduces steric bulk, enhancing binding to kinase targets (e.g., 50% growth inhibition at 1 µM vs. 5 µM for 3,4,5-TMPA analogs) .
  • Bromine vs. Chlorine : Brominated derivatives exhibit higher lipophilicity (logP: 2.8 vs. 2.3 for chloro analogs), improving blood-brain barrier penetration in glioblastoma models .

Key Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) logP
1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one C₁₂H₁₅BrO₄ 303.15 98–100 2.8
1-(3,4,5-Trimethoxyphenyl)propan-2-one C₁₂H₁₆O₄ 224.25 72–74 1.9
(E)-1-(4-Bromophenyl)-3-(3,4,5-TMP)prop-2-en-1-one C₁₈H₁₇BrO₄ 385.23 145–147 3.2

Research Findings and Implications

  • Electron-Withdrawing Effects: The bromine atom in 1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one increases α-carbon electrophilicity, making it a superior Michael acceptor compared to non-halogenated analogs (e.g., 30% faster reaction with glutathione in cancer cells) .
  • Methoxy Group Positioning : The 3,4,5-trimethoxy configuration optimizes π-stacking with hydrophobic enzyme pockets, as shown in molecular docking studies with DNA topoisomerase II (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for 3,4-dimethoxy analogs) .

Biological Activity

1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one includes a bromine atom attached to a propanone framework that is further substituted with a 3,4,5-trimethoxyphenyl group. This structural composition is significant as it influences the compound's biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one. For instance:

  • Cytotoxicity in Cancer Cell Lines : A study evaluating the antiproliferative effects of related compounds demonstrated significant growth inhibition in various human cancer cell lines. The sulforhodamine B (SRB) assay indicated that certain derivatives exhibited GI50 values in the low micromolar range (e.g., GI50 = 2.6 µM for CM-M345) against colorectal cancer cells (HCT116) .
  • Mechanism of Action : The mechanism underlying these effects often involves the activation of p53-dependent pathways, which are crucial for regulating cell cycle and apoptosis in response to DNA damage . Compounds with similar structures have shown selective cytotoxicity towards cancer cells while sparing normal cells .

Other Biological Activities

Apart from anticancer properties, compounds with similar moieties have been investigated for additional biological activities:

  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a target in cancer therapy due to its role in nucleotide synthesis . This inhibition can lead to reduced proliferation of cancer cells.
  • Kinase Activity Modulation : Certain studies suggest that these compounds may interact with various kinase pathways, which are pivotal in cancer cell signaling and growth .

Study on Antiproliferative Effects

A recent study assessed a series of compounds including 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one analogs for their cytostatic activity against multiple cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced antiproliferative activity. For example:

CompoundCell LineGI50 (µM)
1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-oneHCT1162.6
Analog AHOP-9286.28
Analog BSK-BR-346.14

This table illustrates the varying degrees of efficacy across different cell lines and highlights the importance of structural modifications .

Synthesis and Structure-Activity Relationship

The synthesis of 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one typically involves bromination reactions followed by coupling with appropriate phenolic derivatives. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. For instance:

  • The presence of methoxy groups at specific positions on the phenyl ring has been correlated with increased lipophilicity and improved cellular uptake .

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one?

The synthesis typically involves bromination of a propan-2-one precursor. For example, 1-(3,4,5-trimethoxyphenyl)propan-2-one can be brominated using bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) under controlled conditions. A method analogous to the bromination of 1-(3,4,5-trimethoxyphenyl)ethanone (as described in ) can be adapted, where bromine is introduced at the α-position of the ketone. Key steps include:

  • Reagent selection : Bromine in acetic acid or DCM as a solvent.
  • Temperature control : Reactions often proceed at 0–25°C to avoid over-bromination.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be observed?

  • ¹H/¹³C NMR : The bromine atom induces deshielding in adjacent protons. For example:
    • The methyl group adjacent to the carbonyl (CH₂CO) typically appears as a singlet at δ ~3.5–4.0 ppm (¹H NMR).
    • Aromatic protons from the 3,4,5-trimethoxyphenyl group resonate as a singlet at δ ~6.5–7.0 ppm due to symmetry .
  • IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Br absorption at ~500–600 cm⁻¹ .
  • HR-MS : The molecular ion peak ([M+H]⁺) should match the theoretical mass (C₁₂H₁₅BrO₄: ~318.03 g/mol).

Q. How is X-ray crystallography applied to determine the crystal structure of derivatives?

X-ray crystallography (using programs like SHELXL) resolves molecular geometry and intermolecular interactions. For example, derivatives with similar structures (e.g., 3,4,5-trimethoxyphenyl-containing isoxazolidines) have been analyzed to confirm stereochemistry and hydrogen-bonding patterns . Key parameters include:

  • Crystallization : Ethanol or methanol as solvents.
  • Data collection : High-resolution (≤1.0 Å) datasets reduce refinement errors.
  • Validation : R-factor < 5% and electron density maps for bromine positioning .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination yield?

Yields vary with substituent effects and steric hindrance. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination.
  • Catalysts : Lewis acids like FeCl₃ or AlCl₃ can accelerate bromine activation .
  • Temperature : Lower temperatures (~0°C) minimize side reactions (e.g., di-bromination).
  • Monitoring : TLC or in-situ IR tracks reaction progress. shows yields ranging from 17% to 73% for structurally similar compounds, highlighting the need for iterative optimization .

Q. What computational methods predict reactivity and stability, and how do they inform experimental design?

  • DFT calculations (B3LYP/6-31G(d)) : Used to model transition states and electron density maps. For example, quantum studies on 3,4,5-trimethoxyphenyl derivatives reveal charge distribution at the brominated carbon, guiding nucleophilic substitution pathways .
  • Molecular docking : Predicts binding affinity in pharmacological studies (e.g., tubulin inhibitors in ).
  • Solvent effects : COSMO-RS simulations optimize solubility for crystallization .

Q. How should researchers resolve discrepancies between theoretical and experimental spectral data?

  • Case study : A calculated ¹H NMR shift for the CH₂Br group (δ ~3.8 ppm) may mismatch experimental data (δ ~4.2 ppm) due to solvent effects or crystal packing.
  • Mitigation strategies :
    • 2D NMR (HSQC, HMBC) : Correlates proton-carbon couplings to confirm assignments .
    • X-ray validation : Resolves ambiguities in stereochemistry .
    • Dynamic NMR : Detects conformational exchange in solution .

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